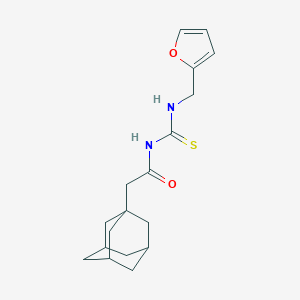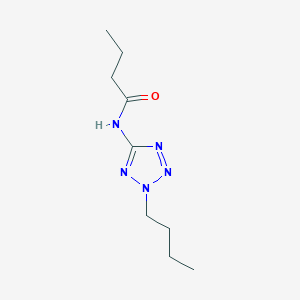
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide, also known as AFA, is a synthetic compound that has gained attention for its potential use in scientific research. AFA is a member of the adamantane family and is structurally similar to amantadine, a medication used to treat Parkinson's disease and influenza.
Mechanism of Action
The exact mechanism of action of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is not fully understood. However, it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide. One area of research is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to increase the yield of this compound and improve its solubility in water. Other areas of research could include investigating its potential as a treatment for other diseases, such as Alzheimer's disease, and exploring its mechanism of action in more detail.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. This compound has been shown to have a variety of biochemical and physiological effects and has minimal toxicity to normal cells. However, its low solubility in water is a limitation for lab experiments. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide involves the reaction of 2-(1-adamantyl)thioacetic acid with furfurylamine in the presence of thionyl chloride. The resulting product is then treated with potassium hydroxide to obtain this compound. The yield of this compound is reported to be around 60-70%.
Scientific Research Applications
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Properties
Molecular Formula |
C18H24N2O2S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
InChI Key |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
